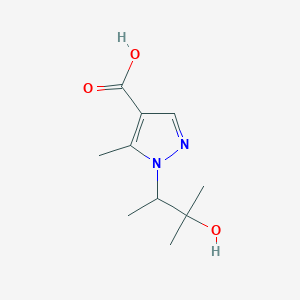1-(3-hydroxy-3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid
CAS No.: 1872341-50-8
Cat. No.: VC5572216
Molecular Formula: C10H16N2O3
Molecular Weight: 212.249
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1872341-50-8 |
|---|---|
| Molecular Formula | C10H16N2O3 |
| Molecular Weight | 212.249 |
| IUPAC Name | 1-(3-hydroxy-3-methylbutan-2-yl)-5-methylpyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H16N2O3/c1-6-8(9(13)14)5-11-12(6)7(2)10(3,4)15/h5,7,15H,1-4H3,(H,13,14) |
| Standard InChI Key | KWKXAENRAPLJKH-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NN1C(C)C(C)(C)O)C(=O)O |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name defines a pyrazole ring substituted at the 1-position with a 3-hydroxy-3-methylbutan-2-yl group and at the 5-position with a methyl group, while the 4-position bears a carboxylic acid moiety. Its molecular formula is C₁₀H₁₆N₂O₃, corresponding to a molecular weight of 212.25 g/mol .
Stereochemical Considerations
The 3-hydroxy-3-methylbutan-2-yl side chain introduces a chiral center at the second carbon of the butan-2-yl group. While commercial samples are typically racemic , enantioselective synthesis routes could theoretically yield (R)- or (S)-configured variants, as demonstrated for analogous pyrazole derivatives in organocatalytic applications .
Spectral Characterization
Though experimental NMR/IR data for this specific compound are unavailable, related pyrazole-4-carboxylic acids exhibit characteristic signals:
-
¹H NMR: Pyrazole H-3 proton at δ 6.5–7.5 ppm; carboxylic acid proton (if non-ionized) at δ 12–13 ppm .
-
IR: Broad O-H stretch (3200–2500 cm⁻¹) from carboxylic acid and alcohol groups; C=O stretches at ~1700 cm⁻¹ (acid) and 1660 cm⁻¹ (pyrazole ring) .
Synthesis and Manufacturing
Reported Synthetic Pathways
A plausible route involves:
-
Pyrazole ring formation via 1,3-dipolar cycloaddition of a substituted hydrazine with a diketone precursor.
-
N-alkylation at the pyrazole’s 1-position using 3-methyl-3-hydroxy-2-butyl bromide.
-
Carboxylic acid introduction through oxidation of a 4-methyl group or hydrolysis of a 4-cyano substituent .
A patent-pending method for analogous compounds (HRP20192323T1) utilizes Pd-catalyzed cross-coupling to install aromatic substituents, though adaptation would be required for this aliphatic side chain .
Process Optimization Challenges
Key challenges include:
-
Protecting group management: Simultaneous presence of hydroxyl and carboxylic acid groups necessitates selective protection/deprotection sequences.
-
Racemization control: Synthesis of enantiopure material would require chiral catalysts or resolution techniques, adding cost .
Physicochemical Properties
Thermogravimetric Analysis: Expected decomposition onset >200°C based on analog thermal profiles .
| Metal | Expected Coordination Mode | Application Area |
|---|---|---|
| Cu(II) | N,O-chelate | Anticancer agents |
| Fe(III) | Tetradentate | Oxidation catalysis |
Future Research Directions
-
Enantioselective synthesis to evaluate chiral effects on catalytic activity.
-
Derivatization studies: Amide/ester formation to modulate bioavailability.
-
Computational modeling: DFT studies to predict protein binding sites.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume